5-Amino-2-fluorobenzonitrile
Overview
Description
5-Amino-2-fluorobenzonitrile is a chemical compound that is structurally related to various benzonitrile derivatives. While the specific compound 5-amino-2-fluorobenzonitrile is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to 5-amino-2-fluorobenzonitrile. For instance, 2-fluoro-5-nitrobenzonitrile is an analogue of 1-fluoro-2,4-dinitrobenzene with a cyano group replacing one of the nitro groups, which suggests that the presence of electron-withdrawing groups such as nitro and cyano can significantly affect the chemical reactivity and physical properties of these compounds .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and the use of specific reagents and conditions. For example, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was synthesized using the Gewald synthesis technique, which involves a mild base and sulfur powder . Additionally, 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives were synthesized via the Vilsmeier-Haack reaction . These methods indicate that the synthesis of 5-amino-2-fluorobenzonitrile could potentially involve similar techniques, utilizing specific reagents to introduce the amino and fluorine substituents onto the benzonitrile core.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule. For instance, the proton magnetic resonance spectra of N-(2-cyano-4-nitrophenyl) derivatives were used to infer the orientation of the nitro group in relation to the aromatic nucleus . Such analyses are crucial for understanding the molecular structure of 5-amino-2-fluorobenzonitrile and predicting its reactivity.
Chemical Reactions Analysis
The reactivity of benzonitrile derivatives is influenced by the substituents present on the aromatic ring. For example, 2-fluoro-5-nitrobenzonitrile was made to react with various amines, amino acids, and NH-heteroaromatic compounds, indicating that the cyano group can act as a reactive site for nucleophilic substitution reactions . This suggests that 5-amino-2-fluorobenzonitrile could also undergo similar reactions, with the amino group potentially influencing the reactivity of the cyano group.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are affected by their molecular structure. The presence of electron-withdrawing groups such as the cyano and nitro groups can impact properties like solubility, boiling point, and melting point. Additionally, intramolecular charge transfer (ICT) and dual fluorescence observed in compounds like NTC6 indicate that the electronic properties of these molecules can lead to interesting photophysical behavior . These properties are important for the practical applications of 5-amino-2-fluorobenzonitrile in various fields, including materials science and pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Transformation
5-Amino-2-fluorobenzonitrile serves as a vital precursor in the synthesis of various complex organic compounds. For instance, it is used in the synthesis of 3-Bromo-2-fluorobenzoic acid, an important chemical with various applications in industrial-scale production due to its low cost and mild reaction conditions (Zhou Peng-peng, 2013). Additionally, its derivatives are essential in the efficient catalytic fixation of carbon dioxide, transforming into quinazoline-2,4(1H,3H)-diones under certain conditions (Toshihiro Kimura et al., 2012).
Synthesis of Fluoroquinolones
5-Amino-2-fluorobenzonitrile is instrumental in the synthesis of fluoroquinolones, a class of antibiotics. It's used as an intermediate in the preparation of 2,4-dibromo-5-fluorobenzonitrile, which is crucial for synthesizing these pharmaceutical compounds (Zhen Qiong et al., 1998).
Pharmaceutical Applications
In the pharmaceutical field, 5-Amino-2-fluorobenzonitrile is used in the preparation of various novel compounds. For example, it plays a significant role in the synthesis of cholinesterase inhibitors, which are useful in the treatment of neurodegenerative diseases (K. Nishioka et al., 1992).
Material Science and Corrosion Inhibition
In material science, derivatives of 5-Amino-2-fluorobenzonitrile, like 2-aminobenzene-1,3-dicarbonitriles, are studied for their properties as corrosion inhibitors. They show potential in protecting metals like mild steel in acidic environments, demonstrating high inhibition efficiency (C. Verma et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-amino-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTRAISBAAXRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967918 | |
Record name | 5-Amino-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluorobenzonitrile | |
CAS RN |
53312-81-5 | |
Record name | 5-Amino-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53312-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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